molecular formula C10H10O3 B1427133 Methyl 3-formyl-5-methylbenzoate CAS No. 1205514-72-2

Methyl 3-formyl-5-methylbenzoate

Cat. No.: B1427133
CAS No.: 1205514-72-2
M. Wt: 178.18 g/mol
InChI Key: RMGPYDHLSLAPCD-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.185 g/mol . It is a derivative of benzoic acid, characterized by the presence of a formyl group and a methyl ester group on the benzene ring. This compound is commonly used as a building block in synthetic chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the oxidation of methyl 3-(hydroxymethyl)-5-methylbenzoate using pyridinium chlorochromate (PCC) in dichloromethane at room temperature. The reaction typically proceeds for about 2 hours, yielding the desired product with an 84% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The use of efficient oxidizing agents and optimized reaction conditions can facilitate the industrial-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methyl ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.

Major Products Formed

    Oxidation: 3-formyl-5-methylbenzoic acid.

    Reduction: Methyl 3-(hydroxymethyl)-5-methylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-formyl-5-methylbenzoate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester and formyl groups.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-formyl-5-methylbenzoate involves its reactivity due to the presence of the formyl and ester groups. These functional groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formylbenzoate: Lacks the methyl group on the benzene ring.

    Methyl 5-methylbenzoate: Lacks the formyl group.

    Methyl 3-hydroxy-5-methylbenzoate: Contains a hydroxyl group instead of a formyl group.

Uniqueness

Methyl 3-formyl-5-methylbenzoate is unique due to the presence of both a formyl group and a methyl ester group on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 3-formyl-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGPYDHLSLAPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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